

Total Synthesis Protocol for Aeruginosin 98B: An Application Note

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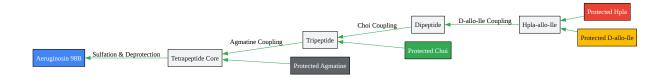
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aeruginosin 98B, a potent serine protease inhibitor. The synthesis follows the convergent strategy developed by Trost et al., which involves the preparation of four key fragments followed by their sequential coupling and final modifications.[1][2] This approach allows for flexibility in analog synthesis and provides a reliable route to this complex natural product.

Retrosynthetic Analysis

The total synthesis of Aeruginosin 98B is based on a convergent approach, dissecting the molecule into four key building blocks: the protected 2-carboxy-6-hydroxyoctahydroindole (Choi) core (7), a protected 4-hydroxyphenyl lactic acid (Hpla) derivative (5), a bis-protected agmatine (6), and D-allo-isoleucine (8).[1][2] The central Choi core is synthesized via a key Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). The Hpla fragment is prepared using a Sharpless asymmetric dihydroxylation. These fragments are then coupled sequentially to construct the full peptide backbone.





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Caption: Retrosynthetic analysis of Aeruginosin 98B.

Experimental Protocols

I. Synthesis of the Protected Choi Core Fragment

The synthesis of the central Choi core is achieved through a multi-step sequence, with the key transformation being a diastereoselective Pd-catalyzed intramolecular asymmetric allylic alkylation.

Overall Workflow for Protected Choi Core Synthesis



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Caption: Workflow for the synthesis of the protected Choi core.

Protocol:

 Synthesis of Allylic Carbonate Precursor: The synthesis starts from 4-methoxyphenol and proceeds through a Birch reduction, silylation, dihydroxylation, and functional group manipulations to yield the key allylic carbonate precursor.



- Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diastereomeric mixture of the allylic carbonate is subjected to a Pd-catalyzed intramolecular AAA reaction using a racemic phosphine ligand to yield the hexahydroindole derivative with high diastereoselectivity.
- Diastereoselective Reduction and Protection: The resulting olefin is reduced, and the amino group is benzylated to afford the protected Choi amino alcohol.

II. Synthesis of the Protected Hpla Fragment

The protected (R)-4-hydroxyphenyl lactic acid (Hpla) fragment is synthesized from ethyl cinnamate using a Sharpless asymmetric dihydroxylation to establish the desired stereochemistry.

Protocol:

- Sharpless Asymmetric Dihydroxylation: Ethyl cinnamate is treated with AD-mix-α to yield the corresponding diol with high enantiomeric excess.[1]
- Reductive Removal of Benzylic Hydroxyl Group: The benzylic hydroxyl group of the diol is removed using triethylsilane and trifluoroacetic acid.[1]
- Silyl Protection: The remaining hydroxyl group is protected as a triisopropylsilyl (TIPS) ether.

III. Synthesis of the Protected Agmatine Fragment

The protected agmatine fragment is prepared from N-Boc-1,4-diaminobutane.

Protocol:

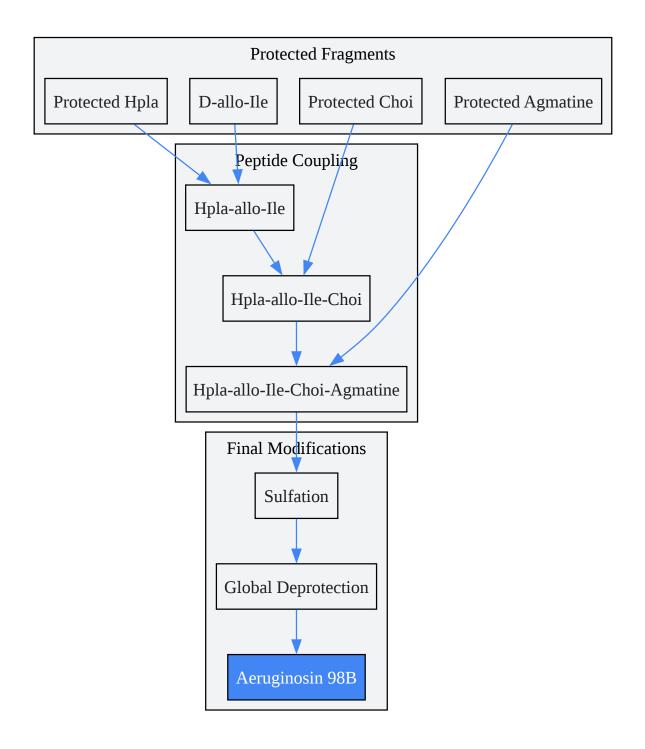
- Guanidinylation: N-Boc-1,4-diaminobutane is reacted with N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine to install the protected guanidine group.[1]
- Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the desired bis-Cbz-protected agmatine.[1]

IV. Assembly of the Tetrapeptide and Final Steps



The four fragments are coupled sequentially, followed by sulfation and global deprotection to yield Aeruginosin 98B.

Overall Workflow for Aeruginosin 98B Assembly





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Caption: Final assembly and modification steps for Aeruginosin 98B.

Protocol:

- Dipeptide Formation: The protected Hpla fragment is coupled with D-allo-isoleucine methyl ester using a standard peptide coupling reagent such as TBTU.
- Tripeptide Formation: The resulting dipeptide is hydrolyzed and then coupled with the protected Choi fragment.
- Tetrapeptide Formation: The tripeptide is subsequently coupled with the protected agmatine fragment.
- Sulfation: The hydroxyl group on the Choi core is sulfated using a sulfur trioxide pyridine complex.[1]
- Global Deprotection: The remaining protecting groups (TIPS, Bn, and Cbz) are removed to yield Aeruginosin 98B.[1]
- Purification: The final product is purified by reverse-phase HPLC.[1]

Quantitative Data Summary



Step	Product	Yield (%)	Notes
Hpla Synthesis			
Sharpless Asymmetric Dihydroxylation	Diol intermediate	86	>99% ee
Reduction of Benzylic Hydroxyl	α-Hydroxyester	80	
TIPS Protection	Protected Hpla	79	_
Agmatine Synthesis			_
Guanidinylation	N,N'-bis(Cbz)-N"-Boc- agmatine	65	
Boc Deprotection	Protected Agmatine	95	_
Choi Core Synthesis			
Pd-catalyzed AAA	Hexahydroindole derivative	96	11:1 diastereomeric ratio
Reduction & Benzylation	Protected Choi Amino Alcohol	89	Over two steps
Hydrogenation	Deprotected Choi Amino Alcohol	92	
Peptide Assembly & Final Steps			_
Hpla + D-allo-Ile Coupling	Dipeptide	73	Over two steps (hydrolysis and coupling)
Dipeptide + Choi Coupling	Tripeptide	69	Over two steps (hydrolysis and coupling)
Sulfation	Sulfated Tetrapeptide	75	







Final Deprotection & Aeruginosin 98B 98
Purification

Note: Yields are as reported by Trost et al. and may vary depending on experimental conditions.[1]

This protocol provides a comprehensive guide for the total synthesis of Aeruginosin 98B. The modular nature of this synthetic route offers opportunities for the creation of novel analogs for structure-activity relationship studies and drug discovery efforts.

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References

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